![molecular formula C40H62 B14400486 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 87941-89-7](/img/structure/B14400486.png)
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene is a complex organic compound with the molecular formula C34H46. This compound is known for its unique structure, which includes two cyclohexenyl groups attached to a benzene ring. It is often used in advanced organic synthesis and materials science due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclohexenyl intermediates. These intermediates are then coupled with a benzene ring through various organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The reaction conditions often require the use of catalysts like palladium or nickel, and solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(4-pentyl-1-cyclohexen-1-yl)biphenyl
- 1,4-Bis(decyloxy)benzene
- 4-tert-Butylcyclohexene-1-boronic acid
Comparison
Compared to similar compounds, 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene stands out due to its unique structural features, which confer specific chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
87941-89-7 |
|---|---|
Fórmula molecular |
C40H62 |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
1,4-bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C40H62/c1-3-5-7-9-31-11-15-33(16-12-31)35-19-23-37(24-20-35)39-27-29-40(30-28-39)38-25-21-36(22-26-38)34-17-13-32(14-18-34)10-8-6-4-2/h23,25,27-36H,3-22,24,26H2,1-2H3 |
Clave InChI |
NVBBQXMLJPJABK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(=CC2)C3=CC=C(C=C3)C4=CCC(CC4)C5CCC(CC5)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


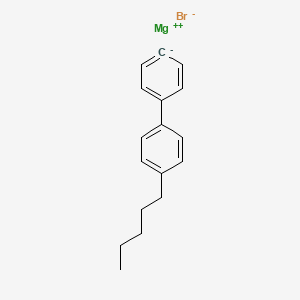
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
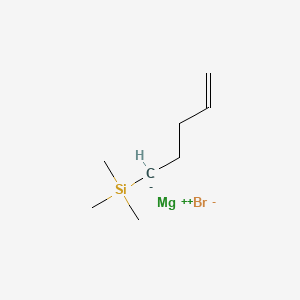
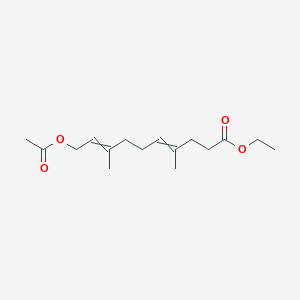
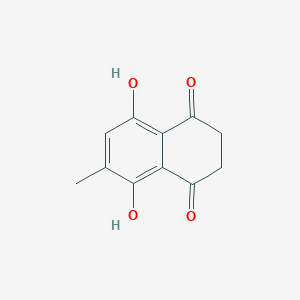
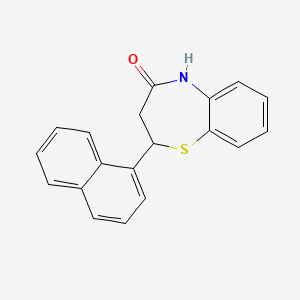
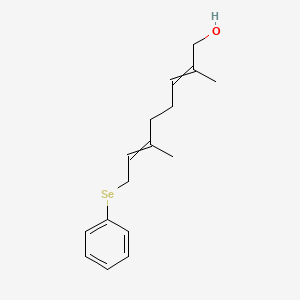
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
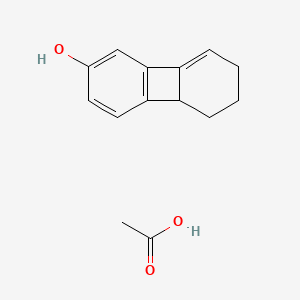

methanone](/img/structure/B14400474.png)
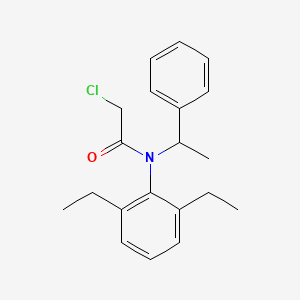
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
